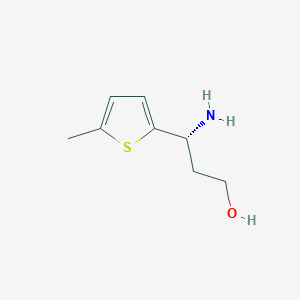
(3R)-3-Amino-3-(5-methyl(2-thienyl))propan-1-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R)-3-Amino-3-(5-methyl(2-thienyl))propan-1-OL is a chiral compound with a unique structure that includes an amino group, a hydroxyl group, and a thienyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(5-methyl(2-thienyl))propan-1-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-methyl-2-thiophenecarboxaldehyde.
Formation of Intermediate: The aldehyde is subjected to a Grignard reaction with a suitable Grignard reagent to form the corresponding alcohol.
Amination: The intermediate alcohol is then converted to the desired amine through reductive amination using reagents like sodium cyanoborohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often employing automated systems for precise control of reaction conditions.
化学反応の分析
Types of Reactions
(3R)-3-Amino-3-(5-methyl(2-thienyl))propan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to remove the hydroxyl group, forming a simpler amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other mild oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of N-substituted derivatives.
科学的研究の応用
(3R)-3-Amino-3-(5-methyl(2-thienyl))propan-1-OL has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical drugs.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of (3R)-3-Amino-3-(5-methyl(2-thienyl))propan-1-OL involves its interaction with molecular targets such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites, influencing the compound’s biological activity. The thienyl ring may also contribute to the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
(3R)-3-Amino-3-(2-thienyl)propan-1-OL: Similar structure but lacks the methyl group on the thienyl ring.
(3R)-3-Amino-3-(5-methyl(3-thienyl))propan-1-OL: Similar structure but with a different position of the methyl group on the thienyl ring.
Uniqueness
(3R)-3-Amino-3-(5-methyl(2-thienyl))propan-1-OL is unique due to the specific position of the methyl group on the thienyl ring, which can influence its chemical reactivity and biological activity. This structural feature may provide distinct advantages in certain applications compared to its analogs.
特性
分子式 |
C8H13NOS |
|---|---|
分子量 |
171.26 g/mol |
IUPAC名 |
(3R)-3-amino-3-(5-methylthiophen-2-yl)propan-1-ol |
InChI |
InChI=1S/C8H13NOS/c1-6-2-3-8(11-6)7(9)4-5-10/h2-3,7,10H,4-5,9H2,1H3/t7-/m1/s1 |
InChIキー |
DOKNARALGPKJCL-SSDOTTSWSA-N |
異性体SMILES |
CC1=CC=C(S1)[C@@H](CCO)N |
正規SMILES |
CC1=CC=C(S1)C(CCO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


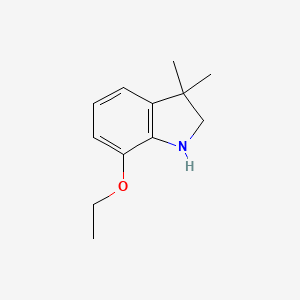
![1-Methyl-3-{3-oxabicyclo[3.1.0]hexan-6-yl}-1H-pyrazol-5-amine](/img/structure/B15272230.png)
![2-Amino-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]acetamide](/img/structure/B15272233.png)
![N-[(3-methylphenyl)methyl]pyridin-3-amine](/img/structure/B15272237.png)

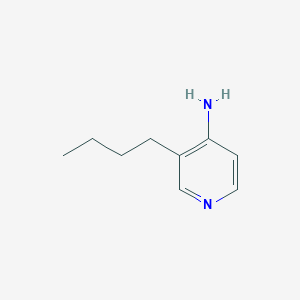
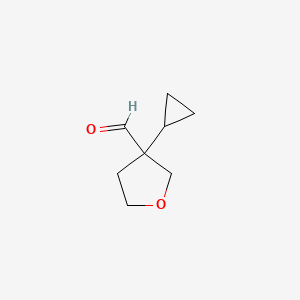
![1-[1-Methyl-3-(2-methylpropyl)-1H-pyrazol-5-yl]ethan-1-one](/img/structure/B15272252.png)
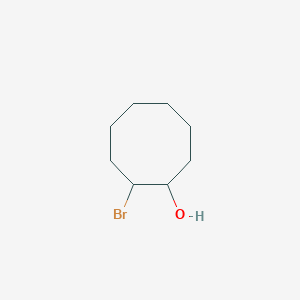
![2-(3-Chlorophenyl)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine](/img/structure/B15272263.png)
![3-Methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine dihydrochloride](/img/structure/B15272280.png)
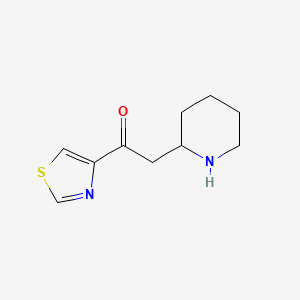
![2-([(Tert-butoxy)carbonyl]amino)hex-4-enoicacid](/img/structure/B15272301.png)
![1-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-imidazol-2-amine](/img/structure/B15272310.png)
